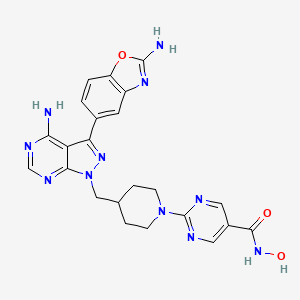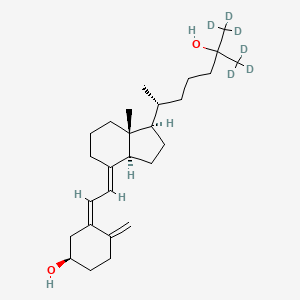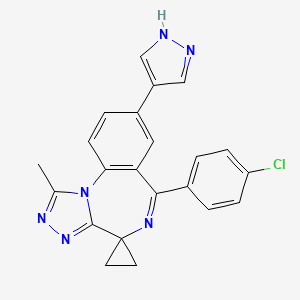
PROTAC BRD4 ligand-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRD4 ligand-2 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which uses small molecules to induce the degradation of specific proteins. BRD4 is a transcriptional and epigenetic regulator involved in various biological processes, including embryogenesis and cancer development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 ligand-2 typically involves coupling a BRD4-binding moiety with a linker and an E3 ubiquitin ligase recruiting moiety. One common method includes the use of click chemistry to assemble the components under near physiological conditions . The reaction is performed in methanol, and upon completion, the trityl group is cleaved by adding trifluoroacetic acid, yielding the desired PROTAC in good yields .
Industrial Production Methods
Industrial production of this compound involves scalable and sustainable multicomponent platforms. These platforms leverage the modular nature of multicomponent reactions to enable the preparation of highly decorated PROTACs. This approach offers a versatile and cost-effective means to access libraries of protein degraders and increase the chance of identifying successful candidates .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC BRD4 ligand-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
PROTAC BRD4 ligand-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation and the ubiquitin-proteasome system.
Biology: Employed to investigate the role of BRD4 in cellular processes and disease mechanisms.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and compounds.
Mécanisme D'action
PROTAC BRD4 ligand-2 exerts its effects by recruiting an E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase. The degradation of BRD4 results in the suppression of its transcriptional and epigenetic regulatory functions, which can inhibit the proliferation of cancer cells and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
JQ1: A small molecule inhibitor of BRD4 that has shown potent antileukemic activity.
dBET1: A PROTAC that targets BRD4 for degradation, similar to PROTAC BRD4 ligand-2.
ARV-825: Another PROTAC that induces efficient ubiquitination and proteasomal degradation of BRD4.
Uniqueness
This compound is unique in its ability to dynamically regulate biomolecular condensates by degrading key molecules involved in liquid-liquid phase separation. This property makes it a powerful tool for studying biomolecular condensates and their roles in various biological processes .
Propriétés
Formule moléculaire |
C22H17ClN6 |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl)spiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane] |
InChI |
InChI=1S/C22H17ClN6/c1-13-27-28-21-22(8-9-22)26-20(14-2-5-17(23)6-3-14)18-10-15(16-11-24-25-12-16)4-7-19(18)29(13)21/h2-7,10-12H,8-9H2,1H3,(H,24,25) |
Clé InChI |
RTNUIOLFPPNFQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CNN=C4)C(=NC25CC5)C6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
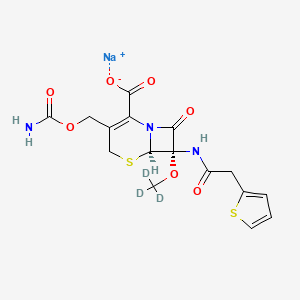
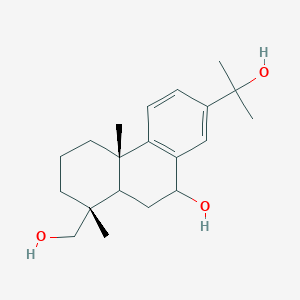
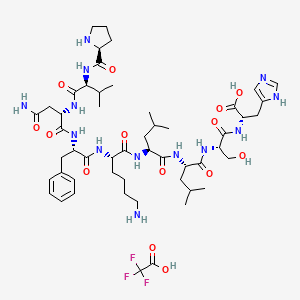
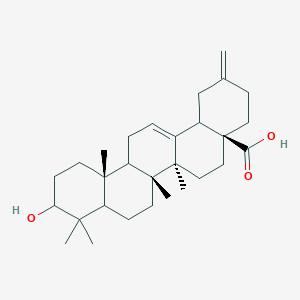
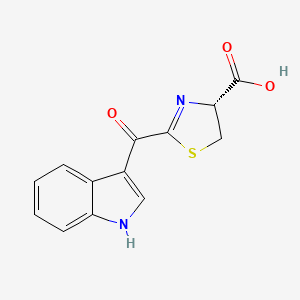
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
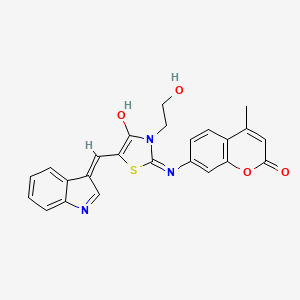
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
